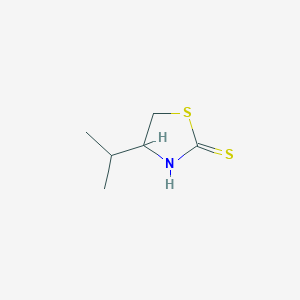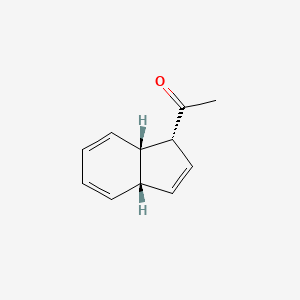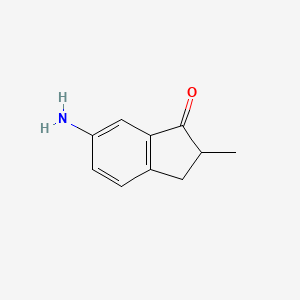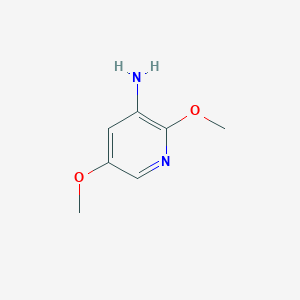
4-Isopropylthiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropylthiazolidine-2-thione can be synthesized through the reaction of thiazolidine-2-thione with isopropyl bromide under basic conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylthiazolidine-2-thione undergoes various types of chemical reactions, including:
Reduction: It can be reduced to its corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H).
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Diisobutylaluminum hydride (DIBAL-H) in an inert solvent like toluene or hexane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
4-Isopropylthiazolidine-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropylthiazolidine-2-thione involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through stereoselective reactions . The compound interacts with various reagents and catalysts to induce chirality, leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
4-Benzylthiazolidine-2-thione: Another chiral auxiliary with similar applications in asymmetric synthesis.
4-Isopropyl-2-oxazolidinone: Used in similar stereoselective reactions but with a different core structure.
Uniqueness
4-Isopropylthiazolidine-2-thione is unique due to its high selectivity and efficiency in inducing chirality. Its specific structure allows for precise control over the stereochemistry of the reactions it participates in, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUGZKLJDJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)




![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)



![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)



